2-Ethyl-N,5-dimethylpyrimidin-4-amine

5'-nucleotidase enzyme inhibition medicinal chemistry

2-Ethyl-N,5-dimethylpyrimidin-4-amine is a C8-substituted aminopyrimidine building block with a low molecular weight (151.21 g/mol). It features a distinct 2-ethyl substituent for enhanced steric and electronic properties, crucial for programs targeting 5'-nucleotidase (Ki=101 nM) and KDM4E demethylases. As a versatile heterocyclic scaffold, it's ideal for hit-to-lead optimization in medicinal chemistry and as an intermediate for agrochemical synthesis.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13201191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-N,5-dimethylpyrimidin-4-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C(=N1)NC)C
InChIInChI=1S/C8H13N3/c1-4-7-10-5-6(2)8(9-3)11-7/h5H,4H2,1-3H3,(H,9,10,11)
InChIKeyKRQDBNMYILUNBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-N,5-dimethylpyrimidin-4-amine: Core Scaffold Identity and Procurement-Relevant Specifications


2-Ethyl-N,5-dimethylpyrimidin-4-amine is a C8-substituted aminopyrimidine derivative characterized by a pyrimidine ring with an ethyl group at position 2, a methyl group at position 5, and an N-methylamino group at position 4. Its molecular formula is C8H13N3 with a molecular weight of 151.21 g/mol . This compound serves as a versatile building block in medicinal chemistry and agricultural chemistry research . As a substituted 4-aminopyrimidine, it belongs to a well-established class of heterocyclic scaffolds frequently employed in kinase inhibitor programs and agrochemical development [1].

2-Ethyl-N,5-dimethylpyrimidin-4-amine: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Verification


Within the 4-aminopyrimidine family, subtle variations in substituent pattern—such as the presence or position of the ethyl and methyl groups—can produce dramatic shifts in target engagement, metabolic stability, and synthetic tractability. For instance, the 2-ethyl substituent of this compound confers distinct steric and electronic properties that directly influence binding to enzymes like 5'-nucleotidase and KDM4E demethylases [1]. Generic substitution with a 2-methyl or unsubstituted analog without empirical validation risks compromising potency by orders of magnitude or introducing uncharacterized off-target liabilities. The following section quantifies these differences using assay-derived data from authoritative biochemical databases.

2-Ethyl-N,5-dimethylpyrimidin-4-amine: Quantified Differentiation Against Closest Analogs and In-Class Comparators


Inhibition of 5'-Nucleotidase: Comparative Affinity Data from Ecto-5'-Nucleotidase Assay

2-Ethyl-N,5-dimethylpyrimidin-4-amine demonstrates moderate affinity for rat ecto-5'-nucleotidase with a Ki of 101 nM, measured in transfected COS7 cells [1]. In contrast, the comparator 2-ethyl-N-methylpyrimidin-4-amine lacks reported inhibitory activity against this target in the same database, highlighting the functional importance of the additional 5-methyl substitution. While a direct head-to-head assay is not available, this cross-study comparison underscores that the 5-methyl group is non-redundant for achieving low-nanomolar potency against this nucleotide-metabolizing enzyme.

5'-nucleotidase enzyme inhibition medicinal chemistry

TAAR5 Agonist Activity: EC50 Profiling in Mouse Receptor Assay

The compound exhibits an EC50 greater than 10,000 nM as an agonist at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, quantified by cAMP accumulation via BRET assay [1]. The closely related analog 2-ethyl-5-methylpyrimidin-4-amine (CAS 25526-80-1) shows no reported TAAR5 activity in BindingDB, despite its structural similarity. This differential selectivity profile may arise from the N-methyl substitution pattern, which alters hydrogen-bonding capacity and steric bulk at the receptor interface.

trace amine-associated receptor GPCR neuropharmacology

KDM4E Histone Demethylase Inhibition: IC50 Value from Biochemical Assay

The compound inhibits the catalytic domain of human lysine-specific demethylase 4E (KDM4E) with an IC50 of 35,000 nM in a biochemical assay using recombinant His6-tagged protein [1]. The comparator 2-ethyl-N-methylpyrimidin-4-amine has not been profiled against KDM4E in public databases. While the potency is modest, it establishes a measurable baseline for this chemotype's interaction with Jumonji-domain histone demethylases, a class of epigenetic regulators implicated in cancer and inflammation.

epigenetics histone demethylase cancer research

Physicochemical Differentiation: Molecular Weight, cLogP, and Rotatable Bond Count Relative to Closest Analogs

2-Ethyl-N,5-dimethylpyrimidin-4-amine possesses a molecular weight of 151.21 g/mol, a calculated LogP (cLogP) of approximately 1.39, and 2 rotatable bonds . Compared to 2-ethyl-N-methylpyrimidin-4-amine (MW 137.18, cLogP ~1.4, 2 rotatable bonds) and 2-ethyl-5-methylpyrimidin-4-amine (MW 137.18, cLogP ~1.1, 1 rotatable bond) , the target compound occupies a distinct physicochemical space defined by increased molecular weight and an additional methyl substituent. This subtle increase in lipophilicity and steric bulk can translate into measurable differences in membrane permeability, metabolic stability, and protein binding—critical parameters for both in vitro assay performance and eventual in vivo translation.

ADME drug-likeness chemical sourcing

Synthetic Tractability and Commercial Availability: Purity Specifications and Supply Chain Considerations

2-Ethyl-N,5-dimethylpyrimidin-4-amine is commercially available with a minimum purity specification of 95% from multiple suppliers . In contrast, 2-ethyl-N-methylpyrimidin-4-amine (CAS 52698-67-6) and 2-ethyl-5-methylpyrimidin-4-amine (CAS 25526-80-1) are less commonly stocked by major chemical vendors, with fewer documented purity certificates. The target compound has been explicitly noted as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with an operational process characterized by simple and safe procedures and mild reaction conditions suitable for industrial scale-up [1]. This validated synthetic route reduces the risk of supply chain interruptions and batch-to-batch variability.

chemical procurement purity analysis synthetic intermediate

2-Ethyl-N,5-dimethylpyrimidin-4-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Lead Identification for 5'-Nucleotidase Inhibitors

Based on the Ki of 101 nM against rat ecto-5'-nucleotidase [1], this compound is a suitable starting point for medicinal chemistry programs targeting nucleotide metabolism in cancer immunotherapy or inflammatory diseases. Its moderate potency and low molecular weight (151.21 g/mol) provide an attractive lead-like profile for hit-to-lead optimization, where iterative modifications at the 2-ethyl and N-methyl positions can be explored to improve selectivity and pharmacokinetic properties.

Epigenetics Research: Chemical Probe Development for KDM4 Histone Demethylases

The IC50 of 35,000 nM against KDM4E [1] establishes a baseline for this chemotype's engagement with Jumonji-domain demethylases. While weak, this activity can be leveraged in fragment-based drug discovery or structure-guided design to build more potent and selective epigenetic probes. The compound's simple structure and commercial availability make it a practical tool for initial screening and co-crystallization studies.

Agrochemical Intermediate: Building Block for Novel Pesticides or Fungicides

As a substituted 4-aminopyrimidine, this compound falls within a class extensively patented for pesticidal and fungicidal applications [1]. Its documented utility as an intermediate for more complex 5-substituted pyrimidine nucleoside analogs positions it as a versatile building block for synthesizing crop protection agents. The mild synthetic conditions described for its preparation [2] support scale-up feasibility for agricultural chemistry programs.

GPCR Pharmacology: TAAR5 Selectivity Profiling and Off-Target Screening

The EC50 > 10,000 nM at mouse TAAR5 [1] indicates a low likelihood of TAAR5-mediated off-target effects in assays conducted at physiologically relevant concentrations (typically <10 μM). This information is valuable when designing selectivity panels for aminergic GPCRs, as it provides a quantitative threshold below which TAAR5 activation is unlikely to confound phenotypic readouts.

Technical Documentation Hub

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